molecular formula C18H14N2O2 B1259633 5-Methyl-5-(3-phenanthryl)hydantoin CAS No. 3784-92-7

5-Methyl-5-(3-phenanthryl)hydantoin

Cat. No.: B1259633
CAS No.: 3784-92-7
M. Wt: 290.3 g/mol
InChI Key: ALBRKUHVWDVWRO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methyl-5-(3-phenanthryl)hydantoin can be achieved through various methods. One common approach is the Bucherer–Bergs reaction, which is a multicomponent synthesis method used to prepare 5-substituted and 5,5-disubstituted hydantoins . This reaction involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by cyclization to form the hydantoin ring.

Chemical Reactions Analysis

5-Methyl-5-(3-phenanthryl)hydantoin undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the phenanthryl or methyl groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methyl-5-(3-phenanthryl)hydantoin has been extensively studied for its scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its anticonvulsant properties make it a subject of interest in neurological studies.

    Medicine: The compound has potential therapeutic applications in the treatment of epilepsy and other seizure disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(3-phenanthryl)hydantoin involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters and ion channels, thereby reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

5-Methyl-5-(3-phenanthryl)hydantoin can be compared with other hydantoin derivatives, such as:

    Phenytoin: Another anticonvulsant with a similar mechanism of action.

    Ethotoin: Used in the treatment of epilepsy, with a different pharmacokinetic profile.

    Mephenytoin: Known for its anticonvulsant properties but with different side effects and efficacy.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties .

Biological Activity

5-Methyl-5-(3-phenanthryl)hydantoin is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. The molecular formula is C18H14N2O2C_{18}H_{14}N_{2}O_{2}, and it features a hydantoin core substituted with a phenanthryl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Absorption Enhancement : Research has demonstrated that formulations containing this compound can enhance the percutaneous absorption of other active ingredients, suggesting a role in drug delivery systems .

In Vitro Studies

In vitro studies have revealed the following findings regarding the biological activity of this compound:

  • Cell Viability : Experiments conducted on various cell lines showed that the compound can influence cell viability positively or negatively depending on concentration and exposure duration.
  • Inflammatory Markers : The compound significantly reduced levels of pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Bioavailability : The compound demonstrated favorable bioavailability when administered in specific formulations, enhancing its therapeutic potential.
  • Toxicity Profile : Toxicological assessments indicated that at certain doses, the compound is well-tolerated with minimal adverse effects observed.

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant effectsShowed significant reduction in oxidative stress markers in treated groups.
Study BAssess anti-inflammatory propertiesDemonstrated decreased levels of TNF-alpha and IL-6 in animal models.
Study CInvestigate absorption enhancementFormulations containing the compound increased the absorption rate of co-administered drugs by up to 10 times .

Applications in Drug Formulation

The incorporation of this compound into drug delivery systems has been explored extensively. Its ability to enhance skin permeability makes it an attractive candidate for transdermal patches and topical formulations aimed at delivering anti-inflammatory and analgesic agents effectively.

Properties

CAS No.

3784-92-7

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

5-methyl-5-phenanthren-3-ylimidazolidine-2,4-dione

InChI

InChI=1S/C18H14N2O2/c1-18(16(21)19-17(22)20-18)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3,(H2,19,20,21,22)

InChI Key

ALBRKUHVWDVWRO-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2

Key on ui other cas no.

3784-92-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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